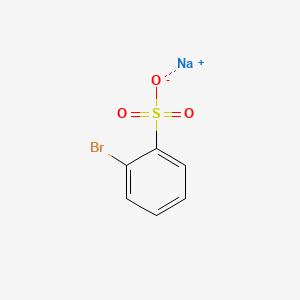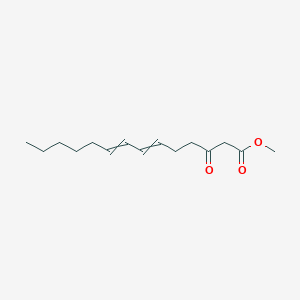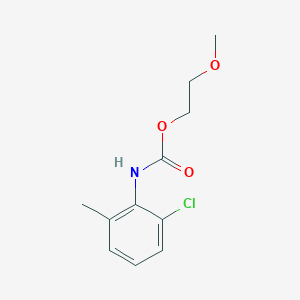
2-Methoxyethyl (2-chloro-6-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl (2-chloro-6-methylphenyl)carbamate is a chemical compound with the molecular formula C11H14ClNO3. It is known for its unique structure, which includes a methoxyethyl group and a chloro-methylphenyl group connected through a carbamate linkage. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl (2-chloro-6-methylphenyl)carbamate typically involves the reaction of 2-chloro-6-methylphenyl isocyanate with 2-methoxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps may be included to ensure the product meets industrial standards. Techniques such as distillation, crystallization, and chromatography may be employed to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxyethyl (2-chloro-6-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the carbamate group into other functional groups.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Methoxyethyl (2-chloro-6-methylphenyl)carbamate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Methoxyethyl (2-chloro-6-methylphenyl)carbamate exerts its effects involves interactions with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxyethyl (4-chloro-2-methylphenyl)carbamate
- 2-Ethoxyethyl (2-chloro-6-methylphenyl)carbamate
- Methyl (2-chloro-6-methylphenyl)carbamate
Uniqueness
2-Methoxyethyl (2-chloro-6-methylphenyl)carbamate is unique due to its specific substitution pattern and the presence of both methoxyethyl and chloro-methylphenyl groups. This combination of functional groups imparts distinct chemical properties, making it valuable for various research applications. Its reactivity and ability to form stable derivatives set it apart from similar compounds.
Propriétés
Numéro CAS |
62593-76-4 |
|---|---|
Formule moléculaire |
C11H14ClNO3 |
Poids moléculaire |
243.68 g/mol |
Nom IUPAC |
2-methoxyethyl N-(2-chloro-6-methylphenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO3/c1-8-4-3-5-9(12)10(8)13-11(14)16-7-6-15-2/h3-5H,6-7H2,1-2H3,(H,13,14) |
Clé InChI |
LZEGPRQMMXIZAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)NC(=O)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


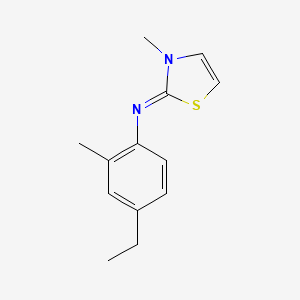
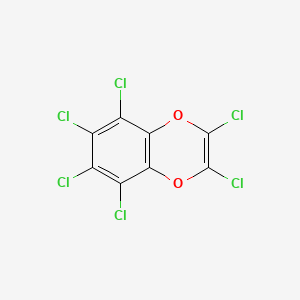
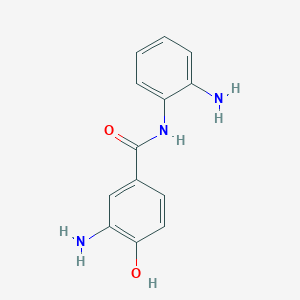
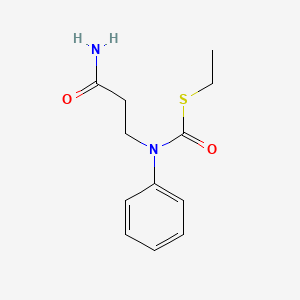
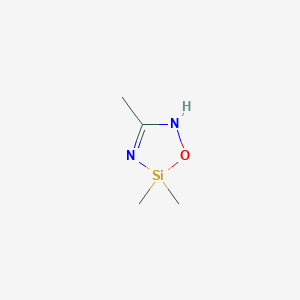
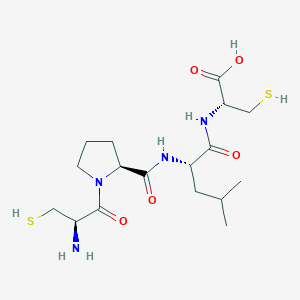
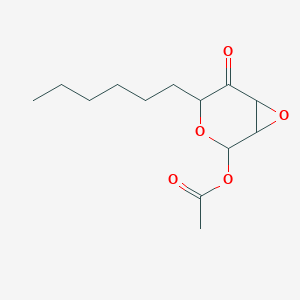
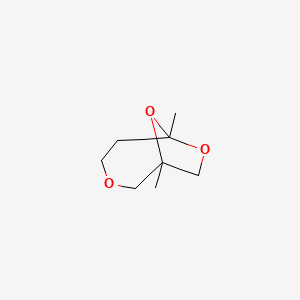
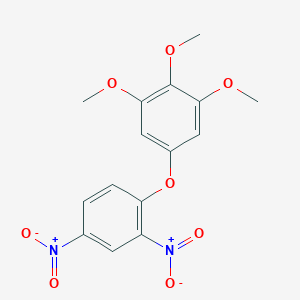
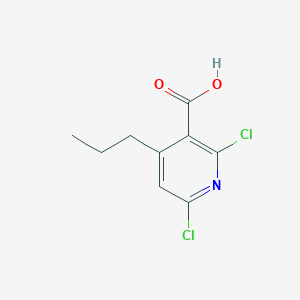
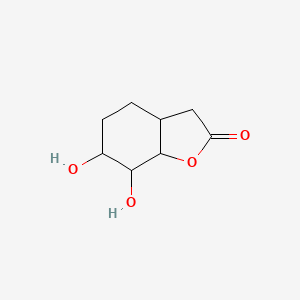
![Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury](/img/structure/B14513538.png)
